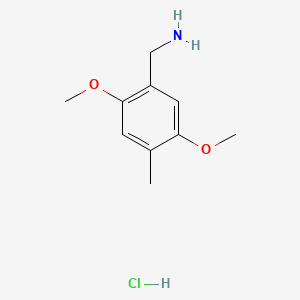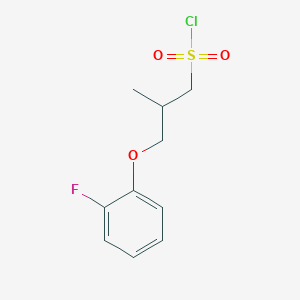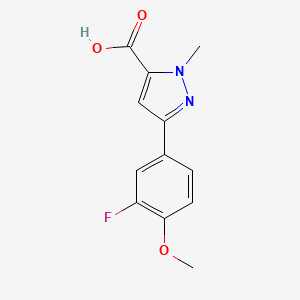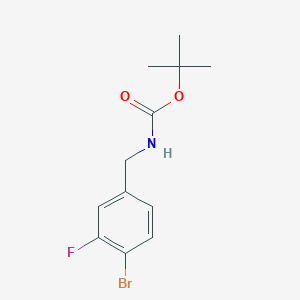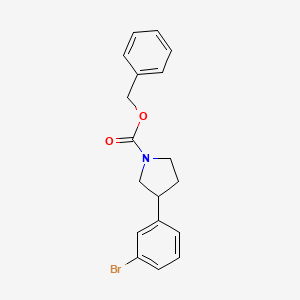
Benzyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a pyrrolidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-(3-bromophenyl)pyrrolidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides, nitriles, or organometallic derivatives.
Scientific Research Applications
Chemistry: Benzyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate is used as a building block in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic applications. It can be used as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders or cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- Benzyl 3-pyrroline-1-carboxylate
- 3-(3-bromophenyl)pyrrolidine-1-carboxylate
- Benzyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate
Uniqueness: Benzyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate is unique due to the presence of the bromine atom at the 3-position of the phenyl ring. This structural feature can influence the compound’s reactivity and its interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological properties or chemical reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C18H18BrNO2 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
benzyl 3-(3-bromophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H18BrNO2/c19-17-8-4-7-15(11-17)16-9-10-20(12-16)18(21)22-13-14-5-2-1-3-6-14/h1-8,11,16H,9-10,12-13H2 |
InChI Key |
YSOMYGYORADZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


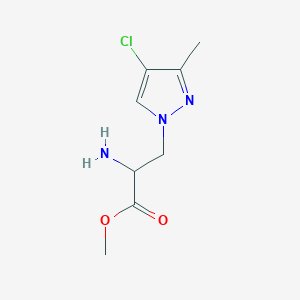
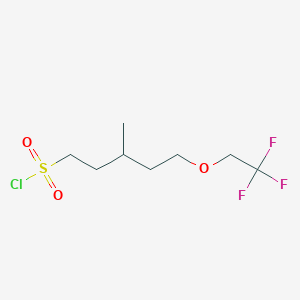
![tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13490313.png)
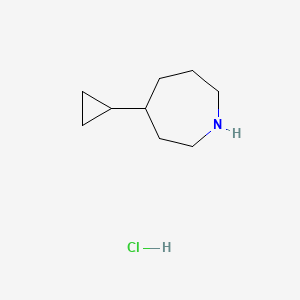
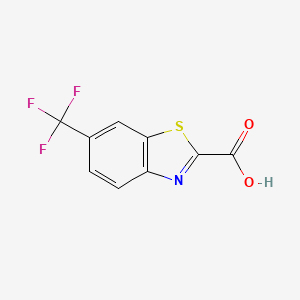
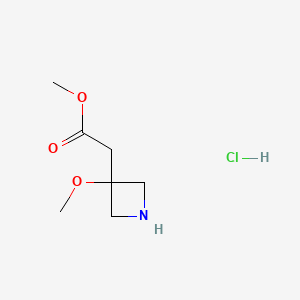
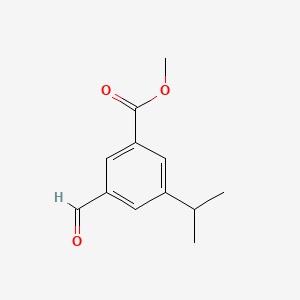
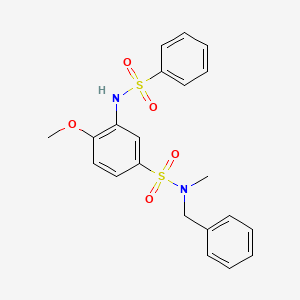
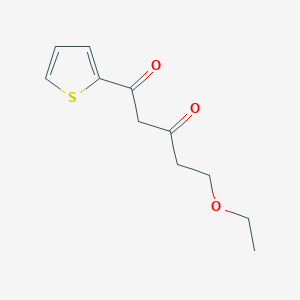
![methyl({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13490333.png)
